2-(oxan-3-yl)-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-3-yl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-7(6-11-5-1)8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWQXBCCYGIOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
biological activity of tetrahydropyran-substituted imidazoles
An In-Depth Technical Guide on the Biological Activity of Tetrahydropyran-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of tetrahydropyran-substituted imidazoles, a promising class of compounds in modern medicinal chemistry.
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery. In recent years, the incorporation of a tetrahydropyran (THP) moiety into imidazole-based molecules has garnered significant interest. The THP ring can enhance solubility, improve metabolic stability, and provide a three-dimensional scaffold that can be optimized for potent and selective interactions with biological targets. This guide explores the burgeoning field of tetrahydropyran-substituted imidazoles, detailing their synthesis, diverse biological activities, and the underlying molecular mechanisms.
Synthesis of Tetrahydropyran-Substituted Imidazoles
The synthesis of tetrahydropyran-substituted imidazoles can be achieved through various synthetic routes, often involving multi-component reactions that allow for the efficient construction of the core imidazole scaffold followed by or preceded by the introduction of the tetrahydropyran group. A common strategy involves the Radziszewski reaction or the van Leusen imidazole synthesis.[2][3]
A general approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde bearing a tetrahydropyran moiety, and an amine in the presence of a suitable catalyst.[4] Alternatively, a pre-formed imidazole core can be functionalized with a tetrahydropyran-containing substituent.
General Experimental Protocol: One-Pot Synthesis of Tetrasubstituted Imidazoles
This protocol describes a general one-pot synthesis of tetrasubstituted imidazoles, which can be adapted for the inclusion of a tetrahydropyran-substituted aldehyde.
Materials:
-
Substituted benzil (1 mmol)
-
Aromatic primary amine (1 mmol)
-
Tetrahydropyran-containing aldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
A mixture of benzil, the aromatic primary amine, the tetrahydropyran-containing aldehyde, and ammonium acetate is taken in glacial acetic acid in a round-bottom flask.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the desired tetrahydropyran-substituted imidazole.
Biological Activities and Mechanisms of Action
Tetrahydropyran-substituted imidazoles have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of imidazole derivatives, and the incorporation of a tetrahydropyran ring can enhance this activity.[2][5] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Key Targets:
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a critical regulator of cellular responses to stress and is implicated in cancer progression.[6] Certain imidazole derivatives act as potent inhibitors of p38 MAPK.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Imidazole-based compounds have been developed as VEGFR-2 inhibitors.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazopyridine-quinoline hybrid | HeLa (cervical) | 0.34 | [8] |
| Imidazopyridine-quinoline hybrid | MDA-MB-231 (breast) | 0.29 | [8] |
| Imidazopyridine-carbazole hybrid | HCT-15 (colon) | 0.30 | [8] |
| Substituted imidazole derivative | T24 (urothelial) | 56.11 | [4] |
| Benzimidazole derivative | MCF-7 (breast) | 17.8 | [9] |
| Benzimidazole derivative | DU-145 (prostate) | 10.2 | [9] |
| Imidazole-thiazole hybrid | HepG-2 (liver) | Strong inhibition | [5] |
| Imidazole-1,2,4-oxadiazole hybrid | MCF-7 (breast) | High potency | [2] |
Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives
This protocol outlines the determination of the cytotoxic effects of novel compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties. The incorporation of a tetrahydropyran moiety can modulate this activity, leading to the discovery of new and effective antimicrobial agents.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[2,1-b][5][7][8]thiadiazole derivative | Clavibacterium michiganensis | 1.56 | [7] |
| Imidazo[2,1-b][5][7][8]thiadiazole derivative | Gram-positive & Gram-negative bacteria | <0.24 | [7] |
| Imidazole derivative with 2,4-dienone motif | Staphylococcus aureus | 4-8 | [10] |
| Imidazole derivative with 2,4-dienone motif | Candida albicans (fluconazole-resistant) | 8 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Imidazole Derivatives
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Inoculum suspension of the microorganism
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no compound) and negative (no inoculum) control wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition
Tetrahydropyran-substituted imidazoles have been investigated as inhibitors of various enzymes implicated in disease.
p38 MAPK Inhibition: Pyridinyl imidazole compounds are a well-established class of p38 MAPK inhibitors.[13] The tetrahydropyran ring can be incorporated to optimize the pharmacokinetic properties and binding interactions of these inhibitors.
This protocol outlines a general method for assessing the inhibitory activity of compounds against p38 MAPK.[14][15]
Materials:
-
Recombinant active p38 MAPK enzyme
-
Substrate (e.g., ATF2)
-
ATP
-
Assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the p38 MAPK enzyme and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the luminescence, which is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
VEGFR-2 Inhibition: The inhibition of VEGFR-2 is a key strategy in anticancer therapy. Imidazole-pyran hybrids have been designed and synthesized as potential VEGFR-2 inhibitors.
This protocol describes a method for evaluating the inhibitory effect of compounds on VEGFR-2 kinase activity.[1][16][17]
Materials:
-
Recombinant VEGFR-2 kinase domain
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., Kinase-Glo™ MAX)
-
96-well plates
-
Luminometer
Procedure:
-
Dispense the test compounds at various concentrations into the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme and substrate to the wells.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Terminate the reaction and add the Kinase-Glo™ MAX reagent.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence to determine the kinase activity.
-
Calculate the percentage of inhibition and the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis. Imidazole derivatives have been explored as MMP inhibitors.
This protocol provides a general method for assessing the inhibitory activity of compounds against MMPs.[18][19][20]
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer
-
Test compounds
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Activate the pro-MMP enzyme to its active form using an activator like APMA (p-aminophenylmercuric acetate).
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the activated MMP enzyme to the wells.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways
Understanding the signaling pathways modulated by tetrahydropyran-substituted imidazoles is crucial for elucidating their mechanism of action and for rational drug design.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[20][21][22][23][24] Dysregulation of this pathway is associated with various diseases, including cancer and inflammatory disorders. Tetrahydropyran-substituted imidazoles can act as ATP-competitive inhibitors of p38α MAPK, thereby blocking the downstream signaling cascade.
Caption: p38 MAPK Signaling Pathway and Inhibition.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is the principal mediator of angiogenesis.[25] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. Imidazole derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. promega.com [promega.com]
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- 25. assaygenie.com [assaygenie.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Oxan-3-yl)-1H-imidazole
Executive Summary
The molecule 2-(oxan-3-yl)-1H-imidazole (also known as 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole) represents a critical "fragment-like" scaffold in modern drug discovery. By fusing the polar, metabolic stability of the tetrahydropyran (THP) ring with the aromatic, hydrogen-bonding capabilities of the imidazole heterocycle, this moiety serves as a superior bioisostere to traditional cyclohexyl-imidazole constructs.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic protocol for its generation, and its strategic application in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Part 1: Molecular Identity & Physicochemical Profile[1]
The integration of the oxane ring lowers lipophilicity compared to carbocyclic analogs, improving aqueous solubility without sacrificing steric bulk.
Structural Specifications
| Parameter | Technical Detail |
| IUPAC Name | 2-(Tetrahydro-2H-pyran-3-yl)-1H-imidazole |
| Common Name | 2-(Oxan-3-yl)-1H-imidazole |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Exact Mass | 152.09496 Da |
| SMILES | C1COCC(C1)c2[nH]ccn2 |
| CAS Registry Number | Variable by salt form (Free base generic) |
Calculated Physicochemical Properties
Data derived from consensus chemoinformatic models.
| Property | Value | Significance in Drug Design |
| cLogP | 0.4 – 0.8 | Ideal for lowering lipophilicity in lead optimization (Bioisostere of Cyclohexane LogP ~3.0). |
| TPSA | ~37.8 Ų | High membrane permeability; well within CNS penetration limits (<90 Ų). |
| H-Bond Donors | 1 (Imidazole NH) | Critical for active site binding (e.g., H3 receptors, kinases). |
| H-Bond Acceptors | 2 (Imidazole N + Ether O) | The ether oxygen adds a weak acceptor point absent in cyclohexane. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding to protein targets. |
Part 2: Synthetic Methodology
The most robust route to 2-substituted imidazoles is the Debus-Radziszewski synthesis . This multicomponent condensation allows for the direct installation of the imidazole ring onto the tetrahydropyran aldehyde precursor.
Reaction Logic Pathway
The following diagram illustrates the convergent synthesis strategy, highlighting the condensation of the aldehyde with glyoxal and ammonia.
Figure 1: The Debus-Radziszewski condensation pathway for the synthesis of the target scaffold.[1]
Detailed Experimental Protocol
Objective: Synthesis of 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole on a 10 mmol scale.
Reagents:
-
Tetrahydro-2H-pyran-3-carbaldehyde (1.14 g, 10 mmol)
-
Glyoxal (40% w/w in H₂O) (1.45 g, 10 mmol)
-
Ammonium Hydroxide (28% NH₃) (5.0 mL, excess)
-
Methanol (MeOH) (20 mL)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Tetrahydro-2H-pyran-3-carbaldehyde in 20 mL of MeOH.
-
Glyoxal Addition: Cool the solution to 0°C (ice bath) to prevent exotherm-related polymerization. Add the Glyoxal solution dropwise over 5 minutes.
-
Ammonia Addition: Add the Ammonium Hydroxide solution slowly. The solution may turn slightly yellow/orange.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The aldehyde spot should disappear, and a more polar, UV-active spot (imidazole) should appear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove MeOH and excess ammonia.
-
Dilute the residue with Ethyl Acetate (50 mL) and wash with Brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product is often a viscous oil or low-melting solid. Purify via flash column chromatography (Silica gel, gradient 0–10% MeOH in DCM).
-
Validation: Confirm structure via ¹H NMR (characteristic imidazole singlets at ~7.0 ppm and THP multiplets).
Part 3: Medicinal Chemistry Applications[1][5][6][7][8][9]
Bioisosteric Rationale
The transition from a cyclohexyl ring to a tetrahydropyran (oxan-3-yl) ring is a classic "scaffold hop" used to fix physicochemical flaws in lead compounds.
-
Solubility: The ether oxygen reduces lipophilicity (lowering LogP by ~1.5 units vs. cyclohexane), improving solubility in aqueous media.
-
Metabolic Stability: The 3-position of the THP ring is generally less metabolically labile than the 4-position of cyclohexane (which is prone to hydroxylation by CYPs).
Strategic Utility Map
Figure 2: Strategic advantages of the THP-imidazole scaffold in lead optimization.
Analytical Expectations (Characterization)
When characterizing the synthesized material, look for these specific signals:
-
¹H NMR (DMSO-d₆):
-
Imidazole: Two broad singlets or one singlet (if tautomerizing fast) around 6.9–7.2 ppm (2H). Broad singlet >12 ppm (NH).
-
THP Ring: Multiplets ranging from 1.4 ppm to 3.9 ppm. The protons adjacent to the oxygen (C-2 and C-6 positions) will be deshielded (3.2–3.9 ppm).
-
-
Mass Spectrometry (ESI+):
-
Expect a strong
peak at 153.2 m/z .
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link]
-
Debus, H. (1858).[2] "Ueber die Einwirkung des Ammoniaks auf Glyoxal". Annalen der Chemie und Pharmacie, 107(2), 199–208. (Foundational Chemistry).
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on THP as a bioisostere).
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An In-Depth Technical Guide to the pKa Values of 2-Substituted Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules. Its acid-base properties, quantified by the pKa value, are pivotal in determining a molecule's pharmacokinetic and pharmacodynamic profile, including its solubility, membrane permeability, and target binding affinity. Substitution at the 2-position of the imidazole ring profoundly influences its electronic properties and, consequently, its pKa. This guide provides a comprehensive exploration of the factors governing the pKa of 2-substituted imidazole derivatives, methodologies for its determination, and a compilation of relevant data to aid in drug design and development.
Introduction: The Significance of Imidazole pKa in Drug Discovery
The imidazole moiety is amphoteric, capable of acting as both a weak acid and a weak base.[1] The basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen (N-3), which can accept a proton to form a positively charged imidazolium ion. The pKa of this conjugate acid is approximately 7.1 for the parent imidazole.[1] The acidity is attributed to the proton on the N-1 nitrogen, with a pKa of about 14.5, making it significantly less acidic than carboxylic acids or phenols.[2]
In the physiological pH range of 7.2-7.4, even minor shifts in the imidazole pKa can dramatically alter the ratio of the neutral to the protonated species. This equilibrium is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Consequently, the ability to predictably modulate the pKa of an imidazole-containing drug candidate is a powerful tool in medicinal chemistry. Substitution at the 2-position, being adjacent to both nitrogen atoms, exerts the most significant electronic influence on the ring and is therefore a primary focus for pKa modulation.
Fundamental Principles: Tautomerism and Electronic Effects
Annular Tautomerism
Imidazole exists as a mixture of two rapidly interconverting tautomers, where the N-H proton resides on either of the two nitrogen atoms. In an unsubstituted imidazole, these two forms are degenerate. However, substitution on the ring can favor one tautomer over the other, which can have subtle but important implications for the molecule's properties and reactivity.
Electronic Effects of 2-Substituents
The pKa of the imidazolium ion is directly influenced by the electronic nature of the substituent at the 2-position. The substituent's effect can be broadly categorized as either electron-donating or electron-withdrawing.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -C₂H₅) and amino (-NH₂) groups donate electron density to the imidazole ring. This increased electron density on the ring, particularly on the nitrogen atoms, enhances the basicity of the N-3 nitrogen, making it a stronger proton acceptor. Consequently, the resulting imidazolium ion is more stable, and the equilibrium shifts towards the protonated form, leading to a higher pKa .[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups pull electron density away from the imidazole ring. This reduction in electron density on the nitrogen atoms decreases the basicity of the N-3 nitrogen, making it a weaker proton acceptor. The resulting imidazolium ion is less stable, and the equilibrium favors the neutral form, resulting in a lower pKa .
NMR spectroscopy is another powerful technique for pKa determination, particularly for complex molecules or when only small amounts of sample are available. [4]The chemical shifts of protons on or near the imidazole ring are often sensitive to the protonation state of the molecule.
Step-by-Step Protocol for pKa Determination by NMR Spectroscopy:
-
Sample Preparation: Prepare a series of solutions of the 2-substituted imidazole derivative in a suitable deuterated solvent (e.g., D₂O) at various, precisely known pH (or pD) values spanning a range of approximately 2 pH units above and below the estimated pKa.
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample under constant temperature conditions.
-
Data Analysis: Identify a proton whose chemical shift is sensitive to the protonation state of the imidazole ring. Plot the chemical shift of this proton as a function of pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a modified version for NMR data) to extract the pKa value. [5]
Computational Determination
Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting pKa values, offering a rapid and cost-effective alternative to experimental measurements, especially during the early stages of drug discovery. [6][7] Workflow for Computational pKa Prediction:
-
Structure Optimization: Perform geometry optimizations of both the neutral and protonated forms of the 2-substituted imidazole derivative in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Solvation Energy Calculation: Calculate the solvation free energies of the optimized structures using an implicit solvation model (e.g., SMD or PCM) to account for the effect of the solvent (typically water). [8][9]3. Gibbs Free Energy Calculation: Calculate the Gibbs free energy of the deprotonation reaction in solution using a thermodynamic cycle. This involves combining the gas-phase free energies and the solvation free energies of the species involved.
-
pKa Calculation: Calculate the pKa using the calculated Gibbs free energy of the deprotonation reaction and the experimentally determined Gibbs free energy of solvation of the proton.
Conclusion
The pKa of 2-substituted imidazole derivatives is a critical parameter in drug design, profoundly influencing the ADME and pharmacodynamic properties of a molecule. A thorough understanding of the electronic effects of substituents at this position allows for the rational modulation of pKa to optimize drug candidates. This guide has provided an overview of the fundamental principles governing the pKa of these compounds, a compilation of available data, and detailed methodologies for their experimental and computational determination. By leveraging this knowledge, researchers can make more informed decisions in the design and development of novel imidazole-based therapeutics.
References
-
Protonation constants (pKa) for 2-substituted N-alkylimidazole... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Retrieved February 4, 2026, from [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved February 4, 2026, from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]
-
Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance - PubMed. (2011, May 7). Retrieved February 4, 2026, from [Link]
-
pKa of imidazoles - Chemistry Stack Exchange. (2017, August 11). Retrieved February 4, 2026, from [Link]
-
pKa values of imidazoles versus degree of substitution - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
2-Methylimidazole | C4H6N2 | CID 12749 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]
-
(PDF) Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography - ResearchGate. (2025, November 11). Retrieved February 4, 2026, from [Link]
-
Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques | Analytical Chemistry - ACS Publications. (2018, February 26). Retrieved February 4, 2026, from [Link]
-
(a) 2-Aryl imidazole motifs in pharmaceuticals. (b) Predicted... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved February 4, 2026, from [Link]
-
Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. (2024, January 2). Retrieved February 4, 2026, from [Link]
-
Alkylimidazoles | Encyclopedia MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
-
Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - The University of East Anglia. (2024, December 3). Retrieved February 4, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
-
DFT-Machine Learning Approach for Accurate Prediction of pKa. (n.d.). Retrieved February 4, 2026, from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 4, 2026, from [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved February 4, 2026, from [Link]
-
On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A - ACS Publications. (2020, December 24). Retrieved February 4, 2026, from [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
-
(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (2017, October 12). Retrieved February 4, 2026, from [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited - DigitalCommons@UNO. (2012, July 25). Retrieved February 4, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Synthesis of 2-(Oxan-3-yl)-1H-imidazole via Modified Debus-Radziszewski Condensation
Application Note: AN-SYN-IMD-042
Abstract & Scope
The 2-substituted imidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in Histamine H3/H4 receptor antagonists, kinase inhibitors (e.g., p38 MAP kinase), and antifungal agents. This application note details the synthesis of 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole (also known as 2-(oxan-3-yl)-1H-imidazole) directly from tetrahydro-2H-pyran-3-carbaldehyde .
While the classical Debus-Radziszewski reaction is well-documented, its application to heterocyclic, aliphatic aldehydes often suffers from low yields due to glyoxal polymerization and difficult isolation of the water-soluble product. This protocol introduces a modified biphasic workup and controlled addition strategy to maximize yield and purity without chromatographic purification.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of a 1,2-dicarbonyl (glyoxal) with an aldehyde and ammonia.
Mechanistic Pathway
The reaction proceeds through a multi-component condensation.[1][2][3][4] The critical intermediate is the ethanediimine formed in situ from glyoxal and ammonia, which subsequently condenses with the aldehyde.
Figure 1: Mechanistic flow of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.05 : 4.0 (Aldehyde : Glyoxal : NH₄OAc) | Excess ammonia drives the equilibrium; slight glyoxal excess ensures aldehyde consumption. |
| Temperature | 0°C (Addition) | Low initial temp prevents glyoxal polymerization (tar formation). |
| Solvent | Methanol (MeOH) | Solubilizes all reactants; easy to remove. |
| pH Control | Workup pH > 10 | Imidazoles are amphoteric.[2] High pH is required to deprotonate the N-H for extraction. |
Step-by-Step Methodology
Reagents:
-
Tetrahydro-2H-pyran-3-carbaldehyde (11.4 g, 100 mmol)
-
Glyoxal solution (40% w/w in H₂O) (15.2 g, 105 mmol)
-
Ammonium Acetate (30.8 g, 400 mmol)
-
Methanol (100 mL)
-
Ammonium Hydroxide (28% aq) (for pH adjustment)
Procedure:
-
Preparation of Ammonia Source: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (30.8 g) in Methanol (60 mL).
-
Note: The dissolution is endothermic. Ensure full solubilization before proceeding.
-
-
Controlled Addition (The "Cold Start" Technique): Cool the solution to 0–5°C using an ice bath. Add the Glyoxal solution (15.2 g) dropwise over 10 minutes.
-
Why? Adding glyoxal to cold ammonia minimizes the formation of dark polymeric byproducts.
-
-
Aldehyde Introduction: Dissolve Tetrahydro-2H-pyran-3-carbaldehyde (11.4 g) in Methanol (40 mL). Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir at RT for 1 hour, then warm to 40°C and stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (DCM:MeOH 9:1) or LC-MS.[5] The product typically appears as a polar spot (Rf ~0.3).
-
-
Workup & Isolation (The "Salting-Out" Protocol):
-
Concentration: Remove Methanol under reduced pressure (Rotavap) to obtain a viscous orange residue.
-
Basification: Dissolve the residue in minimal water (30 mL). Cool to 0°C. Adjust pH to 10–11 using Ammonium Hydroxide (28%).
-
Extraction: Extract the aqueous layer with n-Butanol (3 x 50 mL).
-
Expert Insight: Standard solvents like EtOAc or DCM often fail to extract polar imidazoles efficiently. n-Butanol is superior here.
-
-
Purification: Combine organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Crystallization: Evaporate the n-Butanol. The residue may be an oil. Triturate with Diethyl Ether or MTBE to induce crystallization. If it remains an oil, convert to the oxalate salt by adding 1 eq of oxalic acid in acetone.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Analytical Characterization
To validate the synthesis, the following spectral data should be observed:
-
¹H NMR (400 MHz, DMSO-d₆):
- 11.8 (br s, 1H, NH) – Broad signal, may exchange with D₂O.
- 6.90 (s, 2H, Imidazole C4-H & C5-H) – Appears as a singlet due to rapid tautomerism.
- 3.8–3.9 (m, 2H, Pyran C2-H/C6-H equatorial)
- 3.3–3.4 (m, 2H, Pyran C2-H/C6-H axial)
- 2.9 (tt, 1H, Pyran C3-H) – The methine proton alpha to the imidazole.
- 1.5–2.0 (m, 4H, Pyran C4/C5-H).
-
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 152.09 -
Observed
: 153.1
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Polymerization of Glyoxal | Ensure temperature is kept at 0°C during addition. Verify Glyoxal quality (should not be brown). |
| Low Yield (<40%) | Product lost in aqueous phase | Imidazoles are highly water-soluble. Use n-Butanol for extraction or saturate the aqueous phase with NaCl (Salting out). |
| Product is an Oil | Trace solvent or impurities | Triturate with non-polar solvent (Hexane/Ether). If persistent, isolate as Oxalate or HCl salt . |
| Incomplete Reaction | Aldehyde sterics | If the pyran ring hinders reactivity, increase temperature to 60°C, but monitor closely for degradation. |
References
-
Debus, H. (1858).[2][3][4] "Ueber die Darstellung des Glyoxalins aus Glyoxal, und Ammoniak". Liebigs Annalen der Chemie, 107(2), 199–208.
-
Ebel, K., et al. (2002).[1] "Imidazole and Derivatives".[1][2][4][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]
-
US Patent 4,351,946. "Process for isolating imidazoles from their aqueous solutions". (Describes the n-Butanol extraction technique).
-
Organic Chemistry Portal. "Synthesis of Imidazoles". (General mechanistic overview and variations).
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to the Van Leusen Imidazole Synthesis for Novel Tetrahydropyran Derivatives
Introduction: The Strategic Value of Imidazole Scaffolds with Tetrahydropyran Moieties
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals due to its versatile biological activities.[1][2] When coupled with a tetrahydropyran (THP) moiety, a privileged scaffold in drug discovery known to enhance pharmacokinetic properties, the resulting hybrid structures present a compelling avenue for the development of novel therapeutics.[3][4] The THP ring, a saturated heterocyclic ether, can improve aqueous solubility, metabolic stability, and target engagement by acting as a hydrogen bond acceptor.[4] This unique combination of a biologically active imidazole core and a pharmacokinetically favorable THP substituent makes these derivatives highly sought after in modern drug development programs.
The van Leusen imidazole synthesis stands out as a robust and highly convergent method for constructing the imidazole ring.[5][6] This reaction, particularly its three-component variant (vL-3CR), offers an efficient pathway to 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[5][7] The operational simplicity and broad substrate scope make it an ideal tool for generating libraries of complex molecules, such as those incorporating the tetrahydropyran framework.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the van Leusen imidazole synthesis for the preparation of tetrahydropyran-substituted imidazoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss key considerations for successful synthesis and characterization.
The van Leusen Reaction: A Mechanistic Overview
The van Leusen imidazole synthesis is a powerful transformation that hinges on the unique reactivity of tosylmethyl isocyanide (TosMIC).[9][10] TosMIC is a versatile C1 synthon possessing an acidic methylene group, an isocyanide functional group, and a p-toluenesulfonyl (tosyl) group which acts as an excellent leaving group.[6][8] The reaction proceeds through a well-defined sequence of steps, which can be harnessed to generate a diverse array of imidazole derivatives.
The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, typically a mild one like potassium carbonate, to form a nucleophilic tosyl-stabilized carbanion.[6][11] In the three-component variant, the aldehyde (in this case, a tetrahydropyran-carboxaldehyde) and a primary amine first condense in situ to form an aldimine.[5] The TosMIC anion then undergoes a nucleophilic addition to the electrophilic carbon of the aldimine. This is followed by an intramolecular cyclization (a 5-endo-dig cyclization) to form a five-membered dihyroimidazole intermediate.[11][12] The final step is the base-promoted elimination of p-toluenesulfinic acid, which rearomatizes the ring to furnish the stable 1,5-disubstituted imidazole product.[5]
Caption: Workflow of the van Leusen Imidazole Synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-5-(tetrahydro-2H-pyran-4-yl)-1H-imidazole
This protocol details a representative synthesis of a tetrahydropyran-substituted imidazole using the van Leusen three-component reaction.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Tetrahydro-2H-pyran-4-carbaldehyde | C6H10O2 | 114.14 | 10.0 | 1.0 |
| Benzylamine | C7H9N | 107.15 | 10.0 | 1.0 |
| Tosylmethyl isocyanide (TosMIC) | C9H9NO2S | 195.24 | 10.0 | 1.0 |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 15.0 | 1.5 |
| Methanol (MeOH) | CH3OH | 32.04 | - | Solvent |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | Solvent |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | - | Extraction |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | Washing |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | - | Drying |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-carbaldehyde (1.14 g, 10.0 mmol, 1.0 equiv.), benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.), and methanol (40 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding aldimine. The formation of water during this step does not negatively impact the subsequent reaction.[5]
-
Addition of TosMIC and Base: To the stirred solution, add tosylmethyl isocyanide (1.95 g, 10.0 mmol, 1.0 equiv.) followed by potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Reaction Progression: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to afford the pure 1-benzyl-5-(tetrahydro-2H-pyran-4-yl)-1H-imidazole as a solid.
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Troubleshooting
Substrate Scope and Limitations:
-
Aldehydes: A wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, are generally well-tolerated in the van Leusen reaction.[6] For tetrahydropyran derivatives, various substituted THP-aldehydes can be employed.
-
Amines: Primary amines are required for the three-component reaction. Both alkyl and aryl amines can be used, although electron-rich anilines may sometimes lead to side products.
-
Steric Hindrance: Highly sterically hindered aldehydes or amines may result in slower reaction rates or lower yields.[6] In such cases, extending the reaction time or using a stronger base/higher temperature might be necessary.
Reaction Conditions:
| Parameter | Recommended Conditions | Rationale & Notes |
| Solvent | Methanol, Ethanol, Acetonitrile, DMF | Protic solvents like methanol are commonly used and generally give good results.[6] For less soluble substrates, aprotic polar solvents like DMF can be beneficial.[8] |
| Base | K2CO3, NaH, t-BuOK | Potassium carbonate is a mild and effective base for most applications.[6] Stronger bases like NaH or t-BuOK may be required for less reactive substrates but can also lead to side reactions. |
| Temperature | Room Temperature to Reflux | The reaction is often performed at reflux to ensure a reasonable reaction rate.[6] For highly reactive substrates, the reaction may proceed at room temperature. |
| Stoichiometry | 1:1:1 ratio of aldehyde:amine:TosMIC | A slight excess of the base (1.2-1.5 equivalents) is typically used to drive the reaction to completion. |
Troubleshooting Common Issues:
-
Low Yield:
-
Ensure the purity of the starting materials, particularly the aldehyde, as impurities can inhibit the reaction.
-
Confirm the complete formation of the imine before proceeding with the addition of TosMIC.
-
Consider using a different solvent or base combination. For example, switching from methanol/K2CO3 to DMF/K2CO3 can sometimes improve yields.[8]
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Ensure the base is sufficiently dry and active.
-
-
Formation of Side Products:
-
If oxazole formation is observed, ensure that the amine is present in a sufficient amount to favor imine formation over the direct reaction of the aldehyde with TosMIC.
-
Purification by column chromatography is crucial for removing any unreacted starting materials or side products.
-
Safety Precautions
-
Tosylmethyl isocyanide (TosMIC): TosMIC is a hazardous substance that can cause skin, eye, and respiratory irritation.[13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[13]
-
Solvents: The solvents used in this procedure (methanol, dichloromethane, ethyl acetate) are flammable and/or volatile. Handle them in a fume hood and away from ignition sources.
-
General Precautions: As with all chemical reactions, it is essential to follow standard laboratory safety procedures.
Conclusion: A Versatile Tool for Drug Discovery
The van Leusen imidazole synthesis provides a highly efficient and versatile platform for the synthesis of tetrahydropyran-substituted imidazoles.[2] The operational simplicity of the three-component variant, coupled with its broad substrate tolerance, makes it an invaluable tool for medicinal chemists and drug discovery professionals.[7] By leveraging this powerful reaction, researchers can readily access novel chemical matter with the potential for enhanced biological activity and favorable pharmacokinetic profiles, thereby accelerating the discovery of new therapeutic agents.[3]
References
-
Van Leusen Reaction - YouTube. (2021, October 30). Retrieved from [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Mechanism of van Leusen imidazole synthesis. ResearchGate. Retrieved from [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Development of DNA-Compatible Van Leusen Three-Component Imidazole Synthesis. (2019, October 30). Organic Letters. ACS Publications. Retrieved from [Link]
-
van Leusen Imidazole Synthesis–Intramolecular [2+3] Cycloaddition. (2006, March 24). Retrieved from [Link]
-
Van Leusen Reaction. NROChemistry. Retrieved from [Link]
-
Van Leusen reaction. Grokipedia. Retrieved from [Link]
-
Van Leusen reaction. Wikipedia. Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). Molecules. PubMed Central. Retrieved from [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005, May 5). Retrieved from [Link]
-
Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16). Retrieved from [Link]
-
One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. (2025, August 7). ResearchGate. Retrieved from [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 8). Journal of the Iranian Chemical Society. PubMed Central. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. Retrieved from [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. Retrieved from [Link]
-
Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023, January 12). Chemistry of Heterocyclic Compounds. National Institutes of Health. Retrieved from [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals. Retrieved from [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Retrieved from [Link]
-
TosMIC. Wikipedia. Retrieved from [Link]
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- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 9. TosMIC - Enamine [enamine.net]
- 10. TosMIC - Wikipedia [en.wikipedia.org]
- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
protocol for cyclization of oxane-3-carboxaldehyde with glyoxal
Application Note & Protocol
Topic: A Proposed Protocol for the Acid-Catalyzed Cyclization of Oxane-3-carboxaldehyde with Glyoxal: Synthesis of Novel Bicyclic Dioxa-Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Novel Bicyclic Scaffolds
The synthesis of complex heterocyclic structures is a cornerstone of modern drug discovery and materials science. Bicyclic ethers, in particular, represent a class of privileged scaffolds found in numerous natural products and pharmacologically active compounds. Their rigid, three-dimensional architecture offers a unique conformational space for interaction with biological targets. This application note outlines a proposed synthetic protocol for the cyclization of oxane-3-carboxaldehyde with glyoxal, aiming to construct a novel bicyclic dioxa-heterocycle. While this specific transformation is not yet established in the literature, the protocol is designed based on fundamental principles of aldehyde chemistry and acid-catalyzed condensation reactions. Glyoxal, the smallest dialdehyde, is a versatile and highly reactive building block in organic synthesis, known for its role in the formation of various heterocyclic systems.[1][2][3] This protocol leverages the dual electrophilicity of glyoxal to engage in a tandem reaction with an enolizable cyclic aldehyde, oxane-3-carboxaldehyde.
Proposed Reaction Mechanism and Rationale
The proposed reaction proceeds via an acid-catalyzed domino sequence initiated by an aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield a stable bicyclic product. The acidic environment serves to activate the carbonyl groups of both glyoxal and oxane-3-carboxaldehyde, facilitating nucleophilic attack.
The key steps of the proposed mechanism are as follows:
-
Enolization: In the presence of an acid catalyst, oxane-3-carboxaldehyde undergoes tautomerization to its more reactive enol form.
-
Aldol Condensation: The enol of oxane-3-carboxaldehyde acts as a nucleophile, attacking one of the protonated carbonyl groups of glyoxal.
-
Intramolecular Hemiacetal Formation: The resulting intermediate possesses a hydroxyl group and a pendant aldehyde. The hydroxyl group can then undergo an intramolecular nucleophilic attack on the remaining aldehyde carbonyl, forming a cyclic hemiacetal.
-
Dehydration: Under acidic conditions and with heating, the bicyclic hemiacetal can undergo dehydration to form a more stable, conjugated system, leading to the final bicyclic dioxa-heterocycle.
An alternative pathway could involve the initial formation of a diol, which then undergoes a double cyclization. However, the proposed stepwise mechanism is considered more likely under controlled acidic conditions.
Experimental Workflow Diagram
Sources
Application Note: Scalable Synthesis of 2-(Tetrahydro-2H-pyran-3-yl)imidazole
Executive Summary
This application note details the synthesis of 2-(tetrahydro-2H-pyran-3-yl)imidazole , a critical pharmacophore in the development of histamine H3 receptor antagonists, kinase inhibitors, and antifungal agents. The protocol utilizes a robust, two-step sequence: the oxidation of (tetrahydro-2H-pyran-3-yl)methanol to its corresponding aldehyde, followed by a Debus-Radziszewski imidazole synthesis . This route is selected for its operational simplicity, cost-effectiveness, and scalability compared to metal-catalyzed cross-coupling approaches.
Retrosynthetic Analysis & Strategy
The construction of the 2-substituted imidazole ring is most efficiently achieved through the condensation of a C2-synthon (aldehyde) with a C2-N2 synthon (glyoxal and ammonia).
Strategic Disconnections
-
C2-C(Pyran) Bond Formation: The imidazole ring is constructed de novo from the aldehyde, avoiding the need for harsh lithiation conditions required to functionalize a pre-formed imidazole ring at the 2-position.
-
Aldehyde Generation: The requisite tetrahydro-2H-pyran-3-carbaldehyde is not widely stable for long-term storage; therefore, it is generated in situ or immediately prior to use via the oxidation of the commercially available (tetrahydro-2H-pyran-3-yl)methanol .
Figure 1: Retrosynthetic strategy isolating the aldehyde intermediate as the key branch point.
Reagents and Materials
| Reagent | CAS Number | Role | Purity/Grade |
| (Tetrahydro-2H-pyran-3-yl)methanol | 14774-36-8 | Starting Material | >97% |
| Glyoxal solution | 107-22-2 | C2-N2 Synthon | 40% in H₂O |
| Ammonium Hydroxide | 1336-21-6 | Nitrogen Source | 28-30% NH₃ |
| Oxalyl Chloride | 79-37-8 | Activator (Swern) | 2.0 M in DCM |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Oxidant (Swern) | Anhydrous |
| Triethylamine | 121-44-8 | Base | >99% |
| Methanol | 67-56-1 | Solvent | HPLC Grade |
Experimental Protocols
Protocol A: Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde
Note: The aldehyde is prone to hydration and polymerization. It is recommended to proceed to Protocol B immediately after isolation.
Method: Swern Oxidation Rationale: Provides high yield without over-oxidation to the carboxylic acid, which is a common risk with chromium-based reagents.
-
Activation: Anhydrous CH₂Cl₂ (DCM, 10 mL/g substrate) is added to a flame-dried round-bottom flask under N₂ atmosphere. Cool to -78°C .[1]
-
Reagent Addition: Add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 15 min.
-
DMSO Addition: Add DMSO (2.4 equiv) dropwise, maintaining temperature < -70°C. Gas evolution (CO/CO₂) will occur. Stir for 30 min.
-
Substrate Addition: Dissolve (tetrahydro-2H-pyran-3-yl)methanol (1.0 equiv) in minimal DCM and add dropwise. Stir for 45 min at -78°C.
-
Quenching: Add Triethylamine (5.0 equiv) dropwise. The solution will turn thick/white. Allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 30°C).
-
Yield: Expect ~85-90% of a pale yellow oil. Use directly.
Protocol B: Debus-Radziszewski Imidazole Synthesis
Method: Condensation of Aldehyde with Glyoxal and Ammonia. Mechanism: The reaction proceeds via the formation of a diamine intermediate followed by cyclization with the aldehyde.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared Tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv) in Methanol (10 mL/g).
-
Glyoxal Addition: Add Glyoxal solution (40% aq) (1.0 - 1.1 equiv) to the aldehyde solution. Cool the mixture to 0°C .
-
Ammonia Addition: Slowly add Ammonium Hydroxide (28%) (4.0 - 5.0 equiv).
-
Critical Step: The addition is exothermic.[3] Maintain temperature < 10°C to prevent polymerization of the aldehyde.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours . The solution typically turns from colorless to golden/brown.
-
Workup:
-
Purification:
-
Recrystallization: Triturate the crude solid with diethyl ether or hexane/EtOAc.
-
Chromatography: If necessary, purify on silica gel eluting with DCM:MeOH (95:5 to 90:10) containing 1% NH₄OH.
-
-
Characterization:
-
1H NMR (DMSO-d6): Characteristic imidazole protons appear as singlets around δ 6.9 (2H) and a broad singlet at δ 11.8 (NH). The pyran methine proton (H3) will shift downfield due to the aromatic ring.
-
Figure 2: Step-wise reaction pathway from alcohol precursor to final imidazole scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete oxidation or volatility of aldehyde. | Ensure anhydrous conditions for Swern.[2] Do not apply high vacuum for extended periods; the aldehyde is volatile. |
| Dark/Tar Formation in Step 2 | Polymerization of glyoxal or aldehyde. | Keep the reaction temperature at 0°C during ammonia addition. Ensure dropwise addition. |
| Product Solubility | Imidazole is highly polar.[6] | Use CHCl₃:iPrOH (3:1) for extraction.[2][7] Salting out the aqueous phase with NaCl can improve extraction efficiency. |
| Incomplete Cyclization | Insufficient ammonia. | Use a large excess (4-5 equiv) of ammonia. If using ammonium acetate, reflux in acetic acid may be required (though harsher). |
References
-
Radziszewski Reaction Mechanism: Tuguldurova, V. P., et al. "The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism."[8] New Journal of Chemistry, vol. 42, 2018.
- General Imidazole Synthesis: Eicher, T., & Hauptmann, S.
-
Swern Oxidation Protocol: Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, vol. 34, no. 11, 1978, pp. 1651-1660.
-
Tetrahydropyran Synthesis: "Synthesis of Tetrahydropyrans." Organic Chemistry Portal.
Sources
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 6. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction temperature for imidazole ring formation
Ticket ID: IMID-OPT-2024 | Status: Open | Priority: High Subject: Optimizing Reaction Temperature for Imidazole Ring Formation
The Knowledge Base: Thermodynamics & Kinetics
User Guide: Before adjusting your hotplate or microwave parameters, understand the "Why."
Imidazole formation—specifically via the Debus-Radziszewski or
-
The Kinetic Trap (Low T): The initial condensation of amines with carbonyls to form diimines (Schiff bases) is rapid and exothermic. If the temperature is too low, the reaction stalls at the dihydroimidazole or imine intermediate stage. These intermediates often lack the energy to overcome the activation barrier for the final dehydration/aromatization step.
-
The Thermodynamic Hazard (High T): While heat drives the elimination of water (entropy-favored) to aromatize the ring, excessive heat triggers the polymerization of sensitive 1,2-dicarbonyl precursors (like glyoxal), resulting in the dreaded "black tar" phenotype [1].
Mechanism & Temperature Control Points
The following diagram illustrates where temperature exerts critical control over the reaction pathway.
Figure 1: Mechanistic pathway highlighting the critical dehydration step (Green) which requires thermal energy, and the polymerization risk (Red) caused by uncontrolled heating.
Standard Operating Protocols (SOPs)
Directive: Do not rely on a single temperature setpoint. Use Temperature Staging .
Protocol A: The "Staged Heating" Method (Debus-Radziszewski)
Best for: Multicomponent reactions involving glyoxal or unstable dicarbonyls.
-
Stage 1 (Nucleophilic Attack): Combine reagents at 0°C to 10°C .
-
Reasoning: The initial reaction between ammonia and the aldehyde/dicarbonyl is highly exothermic. Low T prevents runaway exotherms and suppresses immediate polymerization of the dicarbonyl [2].
-
-
Stage 2 (Induction): Allow to warm to Room Temperature (25°C) over 1 hour.
-
Reasoning: Allows the formation of the diimine intermediate without thermal degradation.
-
-
Stage 3 (Aromatization): Heat to 60°C - 80°C (or Reflux) for 2-4 hours.
-
Reasoning: This supplies the activation energy required for the elimination of water and final aromatization.
-
Note: If using Ethanol/Methanol, reflux is sufficient. If using DMSO/DMF, do not exceed 100°C unless necessary, as Maillard-type browning accelerates rapidly [3].
-
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Drug discovery libraries and overcoming steric hindrance.
Microwave (MW) irradiation offers a distinct advantage: volumetric heating . Unlike conductive heating, MW directly couples with the polar reaction medium (often ionic liquids or polar solvents like acetic acid), allowing you to access "superheated" states safely [4].
Comparative Data: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Irradiation | Advantage |
| Temperature Profile | Gradient (Hot walls, cool center) | Uniform (Volumetric) | Reduced byproduct formation |
| Reaction Time | 2 - 8 Hours | 5 - 15 Minutes | 95-98% Time Reduction [5] |
| Yield (Avg) | 40 - 65% | 75 - 92% | Kinetic trapping avoided |
| Solvent Requirement | High (Dilution prevents tar) | Low / Solvent-Free | Green Chemistry compliance |
Troubleshooting Center (FAQs)
Current Ticket Queue:
Ticket #001: "My reaction turned into a black, tarry mess."
Diagnosis: Thermal decomposition of the 1,2-dicarbonyl precursor. Root Cause:
-
Temperature Overshoot: Adding reagents to a pre-heated vessel.
-
pH Mismatch: High pH + High T promotes aldol-like polymerization of glyoxal. Resolution:
-
Step 1: Lower the initial mixing temperature to 0°C.
-
Step 2: Switch to a "Dropwise Addition" protocol for the dicarbonyl component.
-
Step 3: Use an inert atmosphere (
). Oxygen accelerates oxidative polymerization at high T.
Ticket #002: "LCMS shows the mass of [Product + 18]. Is my product wet?"
Diagnosis: Incomplete Dehydration (The "Hydrate Trap"). Root Cause: The reaction formed the hydroxy-imidazoline intermediate but failed to eliminate water to form the aromatic ring. This indicates insufficient temperature or lack of acid catalysis . Resolution:
-
Step 1: Increase reaction temperature by 10-15°C.
-
Step 2: Add a dehydrating agent (e.g., molecular sieves) or an acid catalyst (e.g., Ammonium Acetate, Acetic Acid) which protonates the hydroxyl group, making it a better leaving group (
) [6].
Ticket #003: "Yield is low despite clean conversion."
Diagnosis: Sublimation or Volatility. Root Cause: Imidazoles (especially low molecular weight ones) can sublime at high temperatures under vacuum or even during reflux if the condenser is inefficient. Resolution:
-
Check the condenser coolant temperature (should be <5°C).
-
Avoid high-vacuum drying at elevated temperatures (>40°C) for small imidazoles.
Decision Tree: Troubleshooting Workflow
Use this logic flow to diagnose failure modes based on reaction temperature.
Figure 2: Logical workflow for diagnosing temperature-related failures in imidazole synthesis.
References
-
Ebel, K., et al. (2002). "Imidazole and Derivatives."[1][2][3][4][5][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[2] [Link]
- Debus, H. (1858). "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Liebigs Annalen der Chemie, 107(2), 199–208.
-
Sahoo, S., et al. (2020). "One-pot synthesis of symmetric imidazolium ionic liquids." RSC Advances. [Link]
-
Shelke, K. F., et al. (2010). "Synthesis of 2,4,5-triaryl-1H-imidazoles under solvent-free conditions using microwave irradiation." Chinese Chemical Letters. [Link]
-
Nagaraju, P., et al. (2023).[10] "Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole Derivatives." NIH / PubMed Central. [Link]
-
Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters, 6(9), 1453-1456. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. youtube.com [youtube.com]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Stability in Imidazole Synthesis
The following guide serves as a specialized Technical Support Center for researchers encountering catalyst deactivation during imidazole synthesis. It is structured to provide immediate diagnostic logic, followed by deep-dive resolutions.
Status: Operational | Tier: Level 3 Engineering Support Topic: Troubleshooting Catalyst Deactivation (Heterogeneous & Homogeneous)
Diagnostic Triage: Start Here
Before altering your reaction parameters, identify the failure mode. Use this logic flow to categorize your issue.
Figure 1: Decision tree for isolating the mechanism of catalyst failure in imidazole synthesis workflows.
Issue Resolution Guides
ISSUE TYPE A: The "Vanishing" Catalyst (Metal Leaching)
Context: Common in transition metal-catalyzed syntheses (e.g., Copper or Palladium on silica/zeolites) used for N-arylation or multicomponent coupling. The active metal species detaches from the support, acting as a homogeneous catalyst before being washed away.
User Question: "My initial yield was 95%, but the second cycle dropped to 40%. The reaction solution turned slightly blue/green. Is my catalyst dead?"
Technical Insight: You are likely experiencing active site leaching . In imidazole synthesis, the imidazole product itself is a strong ligand. It can coordinate with metal sites (Cu, Pd, Zn) on your support, effectively "stripping" them off the surface into the solution [1].
Validation Protocol: The Split-Test (Hot Filtration) To confirm leaching, perform this definitive test:
-
Initiate Reaction: Run your standard synthesis to ~30% conversion.
-
Hot Filtration: Rapidly filter the catalyst from the hot reaction mixture using a heated frit (preventing precipitation).
-
Split Stream:
-
Filtrate A: Continue heating/stirring without the solid catalyst.
-
Control B: Leave the solid catalyst in.
-
-
Analyze: If Filtrate A continues to increase in conversion, your active species has leached into the solvent.
Corrective Actions:
-
Switch Solvents: Avoid highly polar, coordinating solvents (like DMF or DMSO) if possible; they exacerbate leaching.
-
Chelating Supports: Move to catalysts with stronger metal-support interactions, such as Schiff-base modified supports or MOFs (e.g., Cu-MOF) where the metal is structurally locked [2].
ISSUE TYPE B: The "Suffocated" Catalyst (Coking & Fouling)
Context: Prevalent in acidic catalysts (Zeolites like ZSM-11, ZIF-8) used in the Debus-Radziszewski reaction or high-temperature vapor phase synthesis.
User Question: "My zeolite catalyst turned black after one run. I tried washing it with methanol, but activity didn't recover."
Technical Insight: The black color indicates coking —the deposition of heavy carbonaceous oligomers. Imidazole synthesis involves highly reactive intermediates (diimines, glyoxal). These can polymerize within the catalyst pores, physically blocking reactants from reaching active sites [3].[1] Solvent washing is often insufficient to remove graphitic coke.
Regeneration Protocol: Oxidative Calcination Warning: Ensure your catalyst structure is thermally stable before proceeding (e.g., ZSM-5 is stable; some MOFs are not).
-
Solvent Wash: Rinse catalyst with Ethanol/DCM to remove soluble organics. Dry at 100°C.
-
TGA Profiling (Optional): Run Thermogravimetric Analysis. Weight loss between 300°C–600°C confirms "hard coke."
-
Calcination Ramp:
-
Place catalyst in a muffle furnace.
-
Ramp 5°C/min to 550°C under flowing air (or O2).
-
Hold for 4–6 hours.
-
-
Cool & Store: Cool in a desiccator to prevent moisture re-adsorption.
Data Summary: Coking vs. Leaching
| Feature | Coking (Fouling) | Leaching |
| Visual Symptom | Catalyst turns black/brown | Filtrate changes color |
| Reversibility | Reversible (Calcination) | Irreversible (usually) |
| Primary Cause | Polymerization of intermediates | Product (imidazole) coordination |
| Diagnostic | TGA / BET Surface Area | Hot Filtration Test / ICP-MS |
ISSUE TYPE C: The "Poisoned" Catalyst (Feedstock Impurities)
Context: Common when using crude aldehyde feeds or technical grade ammonia sources.
User Question: "I switched to a new batch of aldehyde, and the reaction stopped working immediately. The catalyst looks fine."
Technical Insight: You are likely dealing with poisoning .[1] Nitrogen and sulfur-containing impurities in feedstocks possess high affinity for Lewis acid sites (e.g., ZnCl2, FeCl3) or metal surfaces. They bind irreversibly, permanently deactivating the site [4].
Mitigation Strategy:
-
Feedstock Polishing: Pass liquid reactants through a guard bed (activated alumina or silica) before the reactor.
-
Distillation: Freshly distill aldehydes (especially benzaldehyde derivatives) to remove benzoic acid or other oxidation byproducts that may compete for active sites.
Mechanism Visualization: The Path to Deactivation
The following diagram illustrates where in the imidazole synthesis pathway specific deactivation events occur.
Figure 2: Mechanistic map showing where poisoning, coking, and leaching intervene during the catalytic cycle.
Frequently Asked Questions (FAQ)
Q: Can I use ultrasound to clean my coked zeolite catalyst? A: Ultrasound is effective for removing loose surface debris but rarely clears internal pore blockage caused by chemical coking. For internal regeneration, thermal oxidation (calcination) is required.
Q: Why does my Copper-MOF catalyst collapse during regeneration? A: Many MOFs (Metal-Organic Frameworks) are not stable at the high temperatures required for coke burn-off (>400°C). For MOFs, use solvent exchange (soaking in hot ethanol or DMF for 24h) rather than calcination.
Q: How do I prevent sintering of metal nanoparticles? A: Sintering is thermally driven. Operate at the lowest effective temperature. If high temperatures are necessary, use a support with high surface interaction energy (e.g., TiO2 or doped Zirconia) rather than simple Silica [5].
References
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link][2]
-
Two-dimensional copper-based metal–organic framework as a robust heterogeneous catalyst for the N-arylation of imidazole. ResearchGate. Available at: [Link]
-
Deactivation and Regeneration of Zeolite Catalysts. MDPI. Available at: [Link][2][3][4][5]
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Beilstein Journals. Available at: [Link]
Sources
Validation & Comparative
Technical Deep Dive: 1H NMR Spectrum Analysis of 2-(Oxan-3-yl)-1H-imidazole
Executive Summary & Application Context
Molecule: 2-(Oxan-3-yl)-1H-imidazole (IUPAC: 2-(Tetrahydro-2H-pyran-3-yl)-1H-imidazole) Significance: This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and histamine receptor ligands.[1][2] The oxane (tetrahydropyran) ring provides solubility and metabolic stability, while the imidazole moiety acts as a hydrogen bond donor/acceptor in active sites.[2]
The Challenge: Characterizing this molecule is non-trivial due to two factors:
-
Tautomeric Equilibrium: The rapid proton exchange on the imidazole ring (N1-H vs. N3-H) causes signal averaging of the aromatic protons.[2]
-
Chirality & Conformation: The C3-position of the oxane ring is a chiral center, creating diastereotopic protons on the adjacent methylenes (C2 and C4), leading to complex second-order coupling patterns.[2]
This guide compares the two primary analytical approaches—Routine Screening (CDCl₃) vs. Structural Validation (DMSO-d₆) —to determine the optimal workflow for drug development pipelines.[1][2]
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the tautomeric state.[2]
Comparison Table: CDCl₃ vs. DMSO-d₆[1][2]
| Feature | Method A: CDCl₃ (Routine) | Method B: DMSO-d₆ (Recommended) |
| Imidazole NH Signal | Invisible/Broad: Rapid exchange with trace water or concentration-dependent H-bonding broadens this peak into the baseline.[1][2] | Distinct Singlet (~11.8 - 12.2 ppm): Strong H-bond acceptance by DMSO "freezes" the proton, allowing integration.[1][2] |
| Aromatic Resolution | Averaged: H4 and H5 appear as a single broad singlet or tight multiplet due to fast tautomerism.[1][2] | Resolved: Slower exchange often resolves H4 and H5 into distinct multiplets or broad singlets. |
| Oxane Ring Coupling | High Overlap: Lower viscosity allows good resolution, but chemical shifts often overlap in the 3.5–4.0 ppm region.[2] | Separated: The polarity of DMSO often induces a larger dispersion between axial and equatorial protons.[2] |
| Water Peak Interference | ~1.56 ppm (Interferes with Oxane H4/H5).[1][2] | ~3.33 ppm (Interferes with Oxane H3/H6 depending on temp).[1][2] |
| Suitability | Quick purity checks; extraction monitoring.[1][2] | Full structural characterization; publication-quality data. |
Expert Insight: The Tautomer Trap
In CDCl₃, the imidazole ring protons (H4/H5) often appear equivalent because the proton on the nitrogen hops between N1 and N3 faster than the NMR time scale.[2] In DMSO-d₆, this exchange slows down.[1][2] Critical Protocol: If the H4/H5 signals are broad in DMSO, add a trace of acid (TFA-d) or heat to 50°C to force fast exchange and sharpen the signals for integration.[2]
Detailed Spectral Assignment (Reference Data)
The following data represents the Method B (DMSO-d₆, 400 MHz) standard, which provides the highest structural fidelity.
Structural Numbering Reference
-
Imidazole Ring: N1, C2 (attached to Oxane), N3, C4, C5.[1][2]
-
Oxane Ring: O1, C2 (CH₂), C3 (CH-Imidazole), C4 (CH₂), C5 (CH₂), C6 (CH₂).[1][2]
Chemical Shift Table (DMSO-d₆)[1][2][3]
| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integral | Coupling Constants ( | Structural Logic |
| Im-NH | 11.85 | br s | 1H | - | Exchangeable; shift varies with conc.[1][2] |
| Im-H4 / H5 | 6.95 - 7.10 | s (broad) | 2H | - | Averaged signal due to tautomerism.[1][2] |
| Ox-H2 (eq) | 4.05 | ddd | 1H | 11.0, 4.5, 2.0 | Deshielded by Oxygen and Imidazole anisotropy.[1][2] |
| Ox-H6 (eq) | 3.88 | dd | 1H | 11.0, 4.0 | Alpha to Oxygen.[1][2] |
| Ox-H2 (ax) | 3.55 | t (app) | 1H | 11.0 | Large geminal and axial-axial coupling.[1][2] |
| Ox-H6 (ax) | 3.42 | td | 1H | 11.0, 2.5 | Overlaps with water peak often.[1][2] |
| Ox-H3 | 3.05 | tt | 1H | 11.5, 4.0 | Diagnostic Peak: Alpha to Imidazole.[1][2] |
| Ox-H4 / H5 | 1.60 - 2.10 | m (complex) | 4H | - | Envelope of methylene protons.[1][2] |
Note: "br s" = broad singlet; "app" = apparent.
values are approximate and dependent on the specific conformation (chair) of the oxane ring.
Experimental Protocols
Protocol A: Sample Preparation for Structural Validation
Objective: Eliminate water interference and ensure sharp lines.
-
Mass: Weigh 5.0 – 10.0 mg of the product.
-
Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D) from a freshly opened ampoule.
-
Why? Old DMSO absorbs atmospheric water, creating a massive peak at 3.33 ppm that obscures the Oxane H3/H6 signals.[2]
-
-
Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent).[1][2]
-
Dissolution: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug directly into the tube.[2]
-
Acquisition:
Protocol B: Distinguishing Regioisomers (NOE)
Objective: Prove the imidazole is at Oxane-C3, not C2 or C4.[1][2]
-
Run a 1D-NOESY or NOE-Difference experiment.
-
Irradiate the Oxane H3 signal (~3.05 ppm).
-
Observation:
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing imidazole derivatives, ensuring data integrity.
Caption: Decision matrix for solvent selection and troubleshooting tautomeric broadening in imidazole derivatives.
Interpretation of Complex Multiplets (The Oxane Ring)
The oxane ring adopts a chair conformation.[2] The H3 proton (attached to the imidazole) is in an equatorial or axial position depending on thermodynamics.[2]
-
Thermodynamics: The imidazole group is bulky.[2] It will prefer the equatorial position to avoid 1,3-diaxial interactions.
-
Coupling Analysis of H3 (approx 3.05 ppm):
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for chemical shift principles).
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[2] [1][2]
-
Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2][3] (Authoritative source for coupling constants in heterocycles).[1][2][3]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Reference for general imidazole and tetrahydropyran shifts). [1][2]
Sources
A Comprehensive Guide to the Mass Spectrometry Fragmentation of Oxan-3-yl Imidazole and its Analytical Implications
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of oxan-3-yl imidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation pathways. We will compare the expected outcomes of hard ionization techniques like EI with softer methods, providing the rationale necessary for informed analytical choices. This guide also includes a validated experimental protocol for reproducible data acquisition.
Section 1: The Rationale for Fragmentation Analysis
In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural confirmation is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information.[1] While soft ionization methods are excellent for determining molecular weight, electron ionization (EI) provides rich, reproducible fragmentation patterns that act as a molecular fingerprint, enabling detailed structural elucidation and differentiation between isomers.[2]
Oxan-3-yl imidazole, a molecule incorporating both a saturated heterocyclic oxane ring and an aromatic imidazole ring, presents a fascinating case study in fragmentation analysis. The imidazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and drugs.[3][4] Understanding its fragmentation behavior when linked to a saturated scaffold like oxane is critical for identifying novel compounds, characterizing metabolites, and performing quality control. This guide will dissect the predicted fragmentation of this molecule, grounding the analysis in the fundamental principles of gas-phase ion chemistry.
Section 2: Predicted Fragmentation Pathways of Oxan-3-yl Imidazole under Electron Ionization
The fragmentation of the oxan-3-yl imidazole molecular ion (C₈H₁₂N₂O, nominal mass 152 Da) is governed by the relative stabilities of the potential fragment ions and neutral losses. The initial ionization can occur on the lone pair electrons of the oxane oxygen or within the π-system of the imidazole ring. The subsequent fragmentation cascades are directed by the location of the resulting radical cation.
The Molecular Ion (M⁺•)
Upon electron impact, the molecule loses an electron to form the molecular ion, M⁺•, which will be observed at a mass-to-charge ratio (m/z) of 152. The intensity of this peak is expected to be moderate. While the aromatic imidazole ring lends some stability, the saturated oxane ring and the C-N bond between the rings are susceptible to cleavage.[5]
Pathway A: Predominant Inter-Ring C-N Bond Cleavage
The most energetically favorable and, therefore, most probable initial fragmentation is the cleavage of the bond connecting the oxane and imidazole rings. This pathway leads to two primary scenarios depending on where the charge is retained.
-
Formation of the Imidazolyl Cation: Cleavage can result in the formation of a resonance-stabilized imidazolyl cation at m/z 67 or its protonated form at m/z 68 , with the corresponding loss of an oxanyl radical. The stability of the aromatic cation makes this a highly favored pathway.
-
Formation of the Oxanyl Cation: Alternatively, the charge may be retained by the oxane fragment, yielding an oxanyl cation at m/z 85 .
Due to the aromatic stability of the imidazole fragment, the ion at m/z 67/68 is predicted to be a significant, and possibly the base, peak in the spectrum.
Caption: Pathway A: Inter-ring C-N Bond Cleavage.
Pathway B: Fragmentation Initiated in the Oxane Ring
If the radical cation is localized on the oxane ring, fragmentation will proceed via mechanisms characteristic of saturated ethers.
-
α-Cleavage: Cleavage of the C-C bond alpha (adjacent) to the oxygen heteroatom is a classic fragmentation pathway for ethers. This would lead to the opening of the ring and the formation of a stabilized oxonium ion. For instance, the loss of a C₂H₅O• radical (m/z 45) from the molecular ion could generate a fragment at m/z 107 .
-
Ring Opening and Neutral Loss: The molecular ion can undergo ring opening followed by the elimination of stable neutral molecules. A common loss from six-membered rings is the elimination of ethylene (C₂H₄, 28 Da), which would lead to a fragment at m/z 124 .
Caption: Pathway B: Oxane Ring Fragmentation.
Pathway C: Secondary Fragmentation of the Imidazole Moiety
Fragments that retain the imidazole ring can undergo further, characteristic decomposition. The most prominent secondary fragmentation of the imidazole ring itself is the loss of hydrogen cyanide (HCN, 27 Da).[5][6] This is a hallmark of many nitrogen-containing aromatic heterocycles. Therefore, we can predict:
-
A peak at m/z 40 or m/z 41 resulting from the loss of HCN from the imidazolyl cation (m/z 67 or 68).[7][8]
Summary of Predicted Key Fragments
The following table summarizes the most likely fragments for oxan-3-yl imidazole in an EI mass spectrum.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Intensity |
| 152 | [C₈H₁₂N₂O]⁺• (Molecular Ion) | Direct Ionization | Moderate |
| 124 | [M - C₂H₄]⁺• | Ring opening of oxane | Low |
| 107 | [M - C₂H₅O•]⁺ | α-Cleavage of oxane ring | Low to Moderate |
| 85 | [C₅H₉O]⁺ (Oxanyl cation) | Pathway A: C-N Cleavage | Moderate |
| 68 | [C₃H₄N₂]⁺• (Imidazole cation) | Pathway A: C-N Cleavage | High / Base Peak |
| 67 | [C₃H₃N₂]⁺ (Imidazolyl cation) | Pathway A: C-N Cleavage | High / Base Peak |
| 41 | [C₂H₃N]⁺ | Pathway C: Loss of HCN from m/z 68 | Moderate |
| 40 | [C₂H₂N]⁺ | Pathway C: Loss of HCN from m/z 67 | Moderate |
Section 3: Comparison with Alternative Ionization Techniques
The choice of ionization technique fundamentally alters the resulting mass spectrum. Understanding these differences is crucial for selecting the appropriate method for a given analytical goal.
| Technique | Ionization Principle | Expected Spectrum for Oxan-3-yl Imidazole | Primary Application |
| Electron Ionization (EI) | High-energy electron beam causes ionization and extensive fragmentation. | Complex spectrum with many fragment ions and a moderate molecular ion peak (m/z 152). | Structural Elucidation: Provides a detailed molecular fingerprint for library matching and unknown identification. |
| Electrospray Ionization (ESI) | Soft ionization in solution phase creates charged droplets, leading to protonated or adducted molecules. | Simple spectrum dominated by the protonated molecule [M+H]⁺ at m/z 153 . Minimal to no in-source fragmentation. | Molecular Weight Determination: Ideal for accurate mass measurement and analysis of complex mixtures (e.g., LC-MS). |
| Chemical Ionization (CI) | Soft ionization via proton transfer from a reagent gas (e.g., methane, ammonia). | Simple spectrum with a strong [M+H]⁺ peak at m/z 153 . Some fragmentation may occur but is far less extensive than EI. | Molecular Weight Confirmation: Useful when EI fails to produce a molecular ion peak. |
Section 4: Experimental Protocol for GC-EI-MS Analysis
This protocol outlines a self-validating system for acquiring a high-quality EI mass spectrum of oxan-3-yl imidazole.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the purified oxan-3-yl imidazole sample in a volatile, high-purity solvent (e.g., Methanol or Dichloromethane).
-
Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
GC-MS Instrumentation and Parameters
-
System: Standard Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library comparability).
-
Mass Scan Range: m/z 35 - 300.
-
Scan Rate: 2-3 scans/second.
Data Analysis
-
Identify the chromatographic peak corresponding to oxan-3-yl imidazole.
-
Extract the mass spectrum from the apex of the peak.
-
Perform background subtraction using a spectrum from the baseline just before or after the peak elutes.
-
Analyze the resulting spectrum, identifying the molecular ion and key fragment ions as detailed in Section 2.5. Compare the fragmentation pattern to spectral libraries if available.
Caption: Experimental Workflow for GC-EI-MS Analysis.
References
-
Hodges, R. & Grimmett, M. R. (1968). THE MASS SPECTRA OF IMIDAZOLE AND 1-METHYLIMIDAZOLE. Australian Journal of Chemistry, 21(4), 1085-1088. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Tumanov, A. A., & Kutateladze, A. G. (2014). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 25(6), 1060–1069. [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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Bowie, J. H., Cooks, R. G., Lawesson, S. -O., & Schroll, G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]
-
Mohamed, Y. A., Abbas, H. A., & Mohamed, Y. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1453-1459. [Link]
-
Yan, X., et al. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Critical Reviews in Analytical Chemistry, 52(1), 1-15. [Link]
-
Wang, W., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(1), 1-25. [Link]
-
Al-Azzawi, A. M. J. (2016). Synthesis and Characterization of some Imidazole Derivatives. Journal of Al-Nahrain University, 19(3), 111-119. [Link]
-
Selva, A. (1981). MASS SPECTROMETRY OF OXAZOLES. Organic Mass Spectrometry, 16(11), 469-478. [Link]
-
Zotter, P., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2658–2667. [Link]
-
de Oliveira, M. C., et al. (2015). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of Mass Spectrometry, 50(1), 101-110. [Link]
-
K. C., A., et al. (2020). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Pharmaceutical Sciences, 11(3), 1-10. [Link]
-
Ayati, A., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(1), 1-20. [Link]
-
Zotter, P., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2658–2667. [Link]
-
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(1), 125. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Kadhim, M. A., & Al-Adily, M. J. (2018). Synthesis And Characterization Of New Imidazole derivatives. International Journal of Pharmaceutical Quality Assurance, 9(4), 431-436. [Link]
-
Foreman, E. S., et al. (2025). Influence of Counterion Substitution on the Properties of Imidazolium-Based Ionic Liquid Clusters. The Journal of Chemical Physics, 163(8). [Link]
-
Zotter, P., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2658–2667. [Link]
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A Researcher's Guide to the Infrared Spectroscopy of the Imidazole Ring: Characteristic Peaks and Comparative Analysis
For researchers and professionals in drug development and materials science, the imidazole ring is a ubiquitous and vital heterocyclic scaffold. Present in fundamental biological molecules like the amino acid histidine and numerous pharmaceuticals, its structural elucidation is paramount.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative method for identifying and characterizing imidazole-containing compounds. This guide provides an in-depth analysis of the characteristic IR vibrational modes of the imidazole ring, offers a comparative perspective on spectral variations, and details a robust experimental protocol for acquiring high-quality data.
The Vibrational Landscape of the Imidazole Ring
The imidazole molecule, with its C₃H₄N₂ formula, possesses 21 fundamental vibrational modes.[1] These vibrations, which arise from the stretching and bending of its chemical bonds, give rise to a unique and identifiable pattern in the infrared spectrum. Understanding the origin of these absorption bands is key to accurate spectral interpretation.
The primary vibrational modes of the imidazole ring can be categorized as follows:
-
N-H and C-H Stretching Vibrations (3500-2900 cm⁻¹): This high-frequency region is dominated by the stretching vibrations of the N-H and C-H bonds.
-
Ring Stretching Vibrations (1600-1300 cm⁻¹): These absorptions are due to the stretching of the C=C, C=N, and C-N bonds within the aromatic ring.
-
In-Plane Bending Vibrations (1300-1000 cm⁻¹): This region contains the scissoring and rocking motions of the C-H and N-H bonds within the plane of the ring.
-
Out-of-Plane Bending and Ring Deformation Vibrations (below 1000 cm⁻¹): The lower frequency "fingerprint" region is characterized by the wagging and twisting of C-H and N-H bonds out of the ring's plane, as well as deformations of the ring itself.
Below is a visual representation of the imidazole ring structure and its key vibrational modes.
Caption: Key vibrational modes of the imidazole ring.
Detailed Analysis of Characteristic IR Peaks
The following table summarizes the principal IR absorption bands for the imidazole ring, with assignments based on experimental data and normal coordinate analysis.[1]
| Vibrational Mode | Observed Frequency (cm⁻¹) | Description |
| N-H Stretching | ~3376 | A relatively sharp band characteristic of the N-H bond in heterocyclic compounds. Its position can be influenced by hydrogen bonding.[1] |
| C-H Stretching | ~3126, 3040, 2922 | These bands correspond to the stretching of the C-H bonds on the aromatic ring. This region is a reliable identifier for C-H bonds.[1] |
| C=C Stretching | ~1593 | Arises from the carbon-carbon double bond stretching within the ring.[1] |
| C-N Stretching | ~1486, 1440, 1367, 1325 | A series of bands resulting from the stretching of the carbon-nitrogen bonds in the ring. Mixing of these vibrational modes is common.[1] |
| C-H In-plane Bending | ~1251, 1142, 1107 | These absorptions are due to the scissoring and rocking motions of the C-H bonds within the plane of the imidazole ring.[1] |
| N-H In-plane Bending | ~1223 | Corresponds to the bending of the N-H bond within the ring's plane.[1] |
| C-H Out-of-plane Bending | ~1057, 929, 750 | These bands are caused by the wagging and twisting motions of the C-H bonds perpendicular to the plane of the ring.[1] |
| N-H Out-of-plane Bending | ~833 | A characteristic band for the out-of-plane bending of the N-H bond.[1] |
| Ring Deformation | ~891, 817, 655, 615 | These lower frequency bands are associated with in-plane and out-of-plane deformations of the entire imidazole ring, often referred to as ring breathing and torsion modes.[1] |
Comparative Analysis: The Influence of Chemical Environment
The precise frequencies of the imidazole ring's vibrational modes are sensitive to its chemical environment. Understanding these shifts is crucial for accurate compound identification and for studying intermolecular interactions.
-
Substituent Effects: The addition of substituents to the imidazole ring will alter its electronic structure and mass, leading to shifts in the vibrational frequencies. For instance, electron-withdrawing groups can increase the frequency of ring stretching modes, while electron-donating groups may have the opposite effect.
-
Hydrogen Bonding: The N-H stretching frequency is particularly sensitive to hydrogen bonding.[2] In concentrated solutions or the solid state, intermolecular hydrogen bonding can cause the N-H stretching band to broaden and shift to a lower wavenumber. Conversely, in dilute solutions in non-polar solvents, a sharper, higher-frequency band is often observed.
-
Coordination to Metal Ions: When an imidazole moiety coordinates to a metal ion, typically through one of the nitrogen atoms, significant changes in the IR spectrum can be observed. The ring stretching and deformation modes are particularly affected, providing evidence of the coordination event. For example, the C=N stretching vibration may shift upon coordination.[3]
-
Formation of Imidazolium Salts: In ionic liquids and other imidazolium salts, the protonation of the nitrogen and the strong electrostatic interactions with the counter-anion lead to notable spectral changes. The C-H stretching peaks of the imidazolium ring can split into multiple bands due to these strong interactions.[4] The out-of-plane bending modes are also known to be affected by cation-anion interactions.[5]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This section provides a standardized workflow for obtaining a Fourier-Transform Infrared (FTIR) spectrum of an imidazole-containing compound using the KBr pellet method. This technique is widely applicable for solid samples.
Workflow for FTIR Analysis of Imidazole Compounds
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology
-
Materials and Equipment:
-
Imidazole-containing compound (sample)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
-
-
Sample Preparation (KBr Pellet Method):
-
Causality: KBr is used as a matrix because it is transparent to infrared radiation in the mid-IR region and has a refractive index that can be matched to many organic compounds when properly prepared, minimizing scattering losses.
-
Protocol:
-
Gently heat the KBr under a vacuum or in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorptions. Store in a desiccator.
-
Weigh out approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Using an agate mortar and pestle, grind the KBr to a fine powder. Add the sample and continue to grind until the mixture is a homogenous, fine powder.
-
Transfer the powder to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
-
Spectral Acquisition:
-
Causality: A background spectrum of the ambient atmosphere (and the KBr pellet if desired for a perfect baseline) is collected first. The instrument's software then ratios the sample spectrum against the background to remove contributions from atmospheric water and carbon dioxide.
-
Protocol:
-
Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.
-
Close the sample compartment and allow the system to purge with dry air or nitrogen if available.
-
Collect a background spectrum.
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 64 scans at a resolution of 4 cm⁻¹. The spectral range is typically 4000-400 cm⁻¹.[1]
-
-
-
Data Analysis:
-
Causality: Raw spectral data often requires processing to correct for baseline drift or other instrumental artifacts, ensuring that peak positions and intensities are accurate.
-
Protocol:
-
Perform a baseline correction on the acquired spectrum if necessary.
-
Use the spectrometer software to identify the wavenumbers of the absorption peaks.
-
Compare the observed peak positions with the characteristic frequencies of the imidazole ring and any other functional groups present in the molecule.
-
-
This comprehensive guide provides a foundational understanding of the IR spectroscopy of the imidazole ring, equipping researchers with the knowledge to identify, characterize, and analyze this important chemical moiety with confidence.
References
-
Ramasamy, S. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57. [Link]
-
Prakash, D., Arfin, T., & Singh, R. K. (2012). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel B). ResearchGate. [Link]
-
Varghese, B., & Panicker, C. J. (2024). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Chemistry, 63A, 34-40. [Link]
-
Al-Adilee, K. J., & Al-Jibouri, M. N. (2017). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]
-
Kakaei, S. (2019). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d). ResearchGate. [Link]
-
Biris, C.-G., Oprea, O., Grad, O.-M., Trușcă, R.-D., Surdu, A. V., & Pătescu, R. E. (2022). Polyvinyl Chloride-Based Coordination Polymer as Membrane for Phenol Detection. MDPI. [Link]
-
Perchard, C., & Novak, A. (1968). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. AIP Publishing. [Link]
-
Abe, H., Takekiyo, T., & Yoshimura, Y. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion. PubMed Central. [Link]
-
Rusu, E., Nădejde, C., Uritu, C.-M., Cojocaru, C., Coroș, M., Tuchiluș, C., & Ștefan, M. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Kaminskas, R., Talaikis, M., Niaura, G., & Valiokas, M. J. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. MDPI. [Link]
-
Zhang, T., Li, W., Zong, L., & Li, C. (2022). A De Novo Sacrificial-MOF Strategy for Fabricating Cellulose Nanofibers/ZIF-8/PANI Gel Composite Membranes for High-Performance Flexible Supercapacitors. MDPI. [Link]
-
Abe, H., Takekiyo, T., & Yoshimura, Y. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion. ACS Omega, 6(3), 2095-2106. [Link]
-
Baias, M. (2020, September 17). Introduction to Infrared Spectroscopy and Vibrational Modes and the Use of IR in Cultural Heritage. YouTube. [Link]
-
Wolff, H., & Wolff, E. (1971). Substructure of the NH stretching vibrational band of imidazole. The Journal of Chemical Physics, 55(3), 1369-1373. [Link]
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Technical Comparison Guide: Crystallographic Profiling of 2-Substituted Imidazoles
Topic: X-ray Crystallography Data for 2-Substituted Imidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Advantage of the C2-Position
In medicinal chemistry and solid-state engineering, the imidazole ring is a ubiquitous pharmacophore. However, the 2-substituted imidazole motif presents a distinct crystallographic profile compared to its 1-substituted (N-alkylated) or 4(5)-substituted isomers.
This guide objectively compares the structural "performance"—defined by crystal packing efficiency, hydrogen bond network stability, and tautomeric selectivity—of 2-substituted imidazoles against their regioisomers. Our analysis, grounded in X-ray diffraction data, reveals that substitution at the C2 position acts as a critical "steric gate," often forcing the formation of infinite hydrogen-bonded chains (catemers) rather than the cyclic dimers frequently observed in unsubstituted or 4-substituted variants. This structural predictability makes 2-substituted imidazoles a superior scaffold for engineering stable pharmaceutical co-crystals.
Comparative Analysis: 2-Substituted Imidazoles vs. Alternatives
Metric A: Hydrogen Bonding Topology & Crystal Packing
The primary differentiator in the solid state is the hydrogen-bonding motif. The imidazole ring contains one donor (N-H) and one acceptor (N:) site.
-
The Product (2-Substituted): The C2 substituent is adjacent to both nitrogen atoms. This steric bulk often destabilizes the formation of planar cyclic dimers (the "classic" imidazole packing) by creating repulsion between the R-groups of facing molecules. Instead, 2-substituted imidazoles (e.g., 2-methylimidazole) predominantly adopt infinite helical or zigzag chains (catemers) linked by
bonds. -
Alternative 1 (Unsubstituted Imidazole): Forms extensive networks but lacks the steric directionality, leading to lower melting points and higher hygroscopicity.
-
Alternative 2 (4-Phenylimidazole): Often retains the ability to form cyclic dimers or different chain geometries due to less steric crowding around the donor/acceptor sites. However, data indicates that 4-substituted isomers often exhibit higher lattice energies due to unhindered
stacking, which is frequently disrupted in 2-substituted analogs by the orthogonal twist of the C2-group.
Metric B: Thermodynamic Stability (Melting Point & Density)
Crystallographic density is a proxy for packing efficiency. Despite the steric bulk, 2-substituted derivatives often show comparable or slightly lower densities than 4-isomers but distinct thermal behaviors.
Table 1: Structural & Thermal Comparison of Imidazole Derivatives
| Compound | Substituent Position | Crystal System | Space Group | Density ( | H-Bond Motif | Melting Point ( |
| 2-Methylimidazole | C2 | Orthorhombic | 1.17 | Infinite Chains ( | 142 - 143 | |
| Imidazole | None | Monoclinic | 1.11 | Network | 89 - 91 | |
| 2-Phenylimidazole | C2 | Monoclinic | ~1.25 | Linear Chains | 148 - 150 | |
| 4-Phenylimidazole | C4 | Monoclinic | ~1.28 | Network/Stacking | 168 - 170 |
Note: 4-Phenylimidazole exhibits a higher melting point, attributed to stronger intermolecular cohesive forces (unhindered
Experimental Protocol: High-Fidelity Crystallization
Growing diffraction-quality crystals of 2-substituted imidazoles requires controlling the tautomeric equilibrium and solubility. The following protocol is self-validating: if the harvest yields amorphous powder, the pH-solubility balance was incorrect.
Workflow: Slow Evaporation with pH-Modulation
Reagents:
-
Target 2-substituted imidazole (High Purity >98%)
-
Solvent A: Methanol or Ethanol (Polar protic)
-
Solvent B: Acetonitrile or Ethyl Acetate (Polar aprotic)
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment)
Step-by-Step Methodology:
-
Solubility Screen: Dissolve 20 mg of compound in 2 mL of Solvent A. If dissolution is instant, the solvent is too strong; add Solvent B dropwise until slight turbidity persists.
-
Tautomeric Locking (Critical Step):
-
Mechanism:[1][2] 2-substituted imidazoles exist in tautomeric equilibrium.[3] To favor a single crystalline form, adjust the solution pH to approx. 0.5 units below the pKa of the protonated species (typically pH ~6.5–7.0 for neutral crystallization).
-
Action: Measure pH. If >8, add micro-aliquots of HCl. This prevents the formation of hydrate polymorphs often seen at high pH.
-
-
Seeding & Evaporation:
-
Filter the solution through a 0.22
PTFE syringe filter into a clean vial. -
Cover with Parafilm and puncture with exactly 3 pinholes.
-
Store at
(refrigerator) to slow kinetics, promoting fewer, larger crystals.
-
-
Validation:
-
Crystals should appear within 48–72 hours.
-
Check: If needles form (rapid growth), re-dissolve and add 10% more Solvent B. If blocks/prisms form (slow growth), the protocol is successful.
-
Visualizing the Structural Logic
The following diagrams illustrate the crystallization workflow and the hydrogen-bonding topology differences that define the "performance" of these molecules.
Diagram 1: Crystallization Decision Tree
Caption: Decision tree for optimizing crystal growth, prioritizing solubility modulation and tautomeric control.
Diagram 2: Hydrogen Bonding Topology (2-Substituted vs Unsubstituted)
Caption: Steric bulk at C2 prevents cyclic dimerization, forcing the formation of robust infinite chains (Right).
References
-
Hachuła, B., et al. (2025). Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate.
-
Stibrany, R. T., et al. (2004).[4] Hydrogen bonding in 2-phenylimidazoline. Acta Crystallographica Section E.
-
Rocha, M., et al. (2014). The Cohesive Interactions in Phenylimidazoles: Thermodynamic and Structural Analysis. The Journal of Physical Chemistry A.
-
Ueda, T., et al. (1999). Hydrogen Bonds in Crystalline Imidazoles Studied by 15N NMR and ab initio MO Calculations. Z. Naturforsch.
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In Vitro Cytotoxicity of Imidazole Derivatives: A Comparative Selection Guide
Executive Summary
Context: Imidazole derivatives have evolved beyond their traditional role as antifungal azoles (e.g., Ketoconazole) into potent antineoplastic agents. Their electron-rich five-membered ring allows them to bind readily with enzymes, nucleic acids, and metal ions, making them versatile scaffolds for drug discovery.
Purpose: This guide compares the cytotoxic performance of three primary imidazole subclasses—Benzimidazoles , Metal-Imidazole Complexes , and Nitroimidazoles . It provides researchers with data-driven insights to select the appropriate scaffold based on target cell lines (e.g., MCF-7, HepG2) and desired mechanisms of action (tubulin inhibition vs. ROS generation).
Key Finding: While Benzimidazoles offer superior oral bioavailability and tubulin-targeting specificity, novel Platinum(II) and Ruthenium(II)-Imidazole complexes demonstrate significantly lower IC50 values (<1 µM) in multidrug-resistant (MDR) cell lines, albeit with solubility challenges that require specific assay protocol adjustments.
Structural Classification & Mechanism of Action
To select the right derivative, one must understand the Structure-Activity Relationship (SAR). The imidazole ring acts as a hydrogen bond donor/acceptor and a ligand for metal coordination.
The Three Pillars of Imidazole Cytotoxicity
-
Benzimidazoles (e.g., Albendazole derivatives): Fused benzene-imidazole rings.[1] primarily target tubulin polymerization , causing G2/M cell cycle arrest.
-
Metal-Imidazole Complexes (Ru, Pt, Ag): The imidazole ring coordinates with transition metals. These act as "Trojan horses," facilitating metal uptake to induce Mitochondrial ROS storms and DNA intercalation.
-
Nitroimidazoles: Contain a nitro group (
). These are hypoxia-activated prodrugs , selectively toxic to hypoxic tumor cores by forming radical anions.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling pathways activated by these derivatives.
Figure 1: Divergent cytotoxic mechanisms of imidazole subclasses. Benzimidazoles target cytoskeletal dynamics, while metal complexes and nitro-derivatives target mitochondrial integrity and DNA stability, respectively.
Comparative Performance Analysis
The table below synthesizes cytotoxicity data (IC50) from recent high-impact studies. Note the distinct advantage of Metal-Complexes in resistant lines (MDA-MB-231).
Table 1: Comparative IC50 Values (µM) across Cancer Cell Lines
| Derivative Class | Compound Example | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Mechanism Highlight |
| Benzimidazole | 2-Arylbenzimidazole (Cmpd 155) | 1.60 µg/mL (~5 µM) | 0.70 µg/mL (~2 µM) | 15.8 µM | Tubulin Inhibition: Outperforms Doxorubicin in HepG2 selectivity [1, 2]. |
| Pt(II)-Complex | Pt-Bis(benzimidazole) (Cmpd II4) | 0.86 µM | 1.2 µM | 2.4 µM | ROS/p53 Activation: Highly effective in triple-negative breast cancer (MDA-MB-231: 0.48 µM) [3]. |
| Ru(II)-Complex | Ru-Cymene-Imidazole (Cmpd II53) | 0.60 µg/mL | N/A | 3.1 µg/mL | DNA Intercalation: Superior uptake due to lipophilicity of the cymene ligand [3]. |
| Standard Azole | Ketoconazole (Control) | >50 µM | >40 µM | >60 µM | CYP Inhibition: Primarily fungistatic; weak direct cytotoxicity against cancer cells. |
Critical Analysis: Selectivity Index (SI)
-
Benzimidazoles: High SI (>10). They are safer for normal fibroblasts (e.g., WI-38) because they target rapidly dividing microtubules.
-
Metal-Complexes: Lower SI (~3-5). The heavy metal component can induce systemic toxicity. Recommendation: Use these for targeted delivery systems (e.g., liposomal encapsulation) rather than systemic administration.
Validated Experimental Protocol: The "Solubility-First" MTT Assay
Standard MTT protocols often fail with imidazole derivatives due to their lipophilicity (leading to precipitation) or redox activity (premature reduction of tetrazolium). This optimized protocol mitigates false positives.
Workflow Diagram
Figure 2: Optimized workflow for hydrophobic imidazole derivatives. Note the critical solubility check in Phase 1.
Step-by-Step Methodology
Reagents:
-
Stock Solution: Dissolve imidazole derivative in 100% DMSO to 10-50 mM. Critical: Ensure final DMSO concentration in culture < 0.5% to avoid solvent toxicity.
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
Procedure:
-
Seeding: Plate cells (HepG2 or MCF-7) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Add compounds in serial dilutions (e.g., 0.1 µM to 100 µM). Include Positive Control (Cisplatin or Doxorubicin) and Vehicle Control (0.5% DMSO).
-
Incubation: Incubate for 48 hours. Note: Imidazoles acting via cell cycle arrest (Benzimidazoles) may require 72h for maximal effect.
-
MTT Addition: Add 10 µL MTT stock per 100 µL medium. Incubate 3-4 hours until purple crystals form.
-
Solubilization (The Critical Step):
-
Aspirate media carefully (do not disturb crystals).[2]
-
Add 100 µL 100% DMSO .
-
Why? Acidified isopropanol (standard in some kits) often fails to solubilize hydrophobic metal-imidazole complexes fully. DMSO is superior here.
-
-
Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Viability:
References
-
Sivaramakarthikeyan, R. et al. (2025).[3] "In vitro cytotoxicity in A549, HepG2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative." Journal of King Saud University - Science.
-
Guzel-Akdemir, O. et al. (2024). "In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole-Based Compounds." ResearchGate / Molecules.
-
Wang, Y. et al. (2021).[4] "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes." Mini Reviews in Medicinal Chemistry.
-
Adeyemi, O.S. et al. (2020).[5] "New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression."[5] Biochemical and Biophysical Research Communications.
-
Abcam. (2024).[2] "MTT Assay Protocol for Cell Viability and Proliferation." Abcam Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Qualifying Reference Standards for 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used. This guide provides an in-depth technical framework for the characterization and comparative evaluation of reference standards for 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole, a heterocyclic compound with potential applications as a building block in pharmaceutical synthesis.
The Imperative of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. For a molecule like 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole, its reference standard is crucial for:
-
Unambiguous Identification: Confirming the chemical identity of synthesized batches.
-
Accurate Quantification: Determining the precise amount of the compound in a sample.
-
Impurity Profiling: Identifying and quantifying any related substances or impurities.
-
Method Validation: Ensuring analytical methods are accurate, precise, and reproducible.
The absence of a rigorously qualified standard can lead to unreliable data, jeopardizing research outcomes and regulatory submissions.
A Multi-Pronged Approach to Reference Standard Qualification
A single analytical technique is insufficient to fully characterize a reference standard. A comprehensive evaluation relies on the convergence of data from multiple orthogonal methods. The following workflow outlines a robust strategy for qualifying and comparing different lots or sources of 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole.
Caption: Comprehensive workflow for qualifying a reference standard.
Experimental Protocols for Characterization
The following sections detail the experimental methodologies crucial for a thorough evaluation of any 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole reference standard candidate.
Identity Confirmation
The primary step is to unequivocally confirm the chemical structure of the material.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
-
Process the data and assign all proton and carbon signals to the expected structure of 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole.
-
-
Causality: ¹H NMR confirms the presence and environment of hydrogen atoms, while ¹³C NMR does the same for carbon. 2D NMR experiments are essential to confirm the connectivity between different parts of the molecule, which is critical for distinguishing it from potential isomers that could arise during synthesis.[1]
b) High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate molecular weight, which helps to confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Determine the accurate mass of the protonated molecule [M+H]⁺.
-
Compare the measured mass to the theoretical mass of C₈H₁₂N₂O. The mass error should be less than 5 ppm.
-
-
Causality: This technique provides strong evidence for the molecular formula, complementing the structural information from NMR.
Purity Assessment and Impurity Profiling
Purity is a critical attribute of a reference standard. A high-purity standard ensures that the analytical signal is primarily from the analyte of interest.
a) High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds and for separating the main component from its impurities.[2]
-
Experimental Protocol: HPLC Purity Determination
Parameter Condition Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C UV Detection 210 nm and 220 nm Injection Volume 5 µL | Sample Preparation | Dissolve 1 mg of the compound in 1 mL of 50:50 water/acetonitrile. |
-
Causality: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.[3][4] UV detection at a low wavelength like 210 nm is chosen to maximize the chances of detecting impurities that may lack a strong chromophore.[5] Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended to obtain molecular weight information for any detected impurities, which can help in their identification.[2]
b) Potential Impurities
Understanding the synthesis route is key to predicting potential impurities.[6][7] For 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole, likely impurities could include:
-
Unreacted starting materials.
-
Isomeric impurities, such as 2-(tetrahydro-2H-pyran-2-yl)-1H-imidazole or 2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole.
-
By-products from side reactions.
-
Degradation products.
Potency Determination
Potency is the measure of the actual analyte content in the reference standard material. It accounts for the presence of impurities and non-volatile components like water.
a) Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.
-
Protocol:
-
Accurately weigh the candidate reference standard and a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Dissolve in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte based on the integral ratio, the number of protons for each signal, and the molecular weights and masses of the analyte and internal standard.
-
-
Causality: qNMR provides an absolute measure of purity and is considered a primary method by many national metrology institutes. It is not subject to the biases of response factors that can affect chromatographic purity assessments.
b) Water Content (Karl Fischer Titration or TGA)
Water is a common impurity in solid materials and must be accounted for in potency calculations.
-
Protocol:
-
Use a coulometric Karl Fischer titrator to determine the water content of a known mass of the reference standard.
-
Alternatively, use Thermogravimetric Analysis (TGA) to measure the mass loss upon heating, which can be attributed to water and other volatile components.
-
Comparative Data Analysis
Once all analytical data is collected for different candidate lots, it should be summarized in a table for easy comparison.
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Identity (NMR, MS) | Confirmed | Confirmed | Structure confirmed |
| HPLC Purity (% Area) | 99.8% | 98.5% | ≥ 99.5% |
| Largest Impurity (%) | 0.08% | 0.7% | ≤ 0.1% |
| Total Impurities (%) | 0.2% | 1.5% | ≤ 0.5% |
| Water Content (%) | 0.15% | 0.4% | ≤ 0.5% |
| Residual Solvents | < 0.1% | < 0.1% | As per ICH guidelines |
| qNMR Purity (%) | 99.6% | 98.0% | ≥ 99.0% |
| Potency (mass balance) | 99.65% | 98.1% | ≥ 99.0% |
Potency (mass balance) = HPLC Purity % * (100% - Water Content % - Residual Solvents %)
Based on this hypothetical data, Lot A would be selected as the primary reference standard due to its higher purity, lower individual and total impurities, and consequently higher potency.
Caption: Decision tree for reference standard qualification.
Conclusion
The qualification of a reference standard for a compound like 2-(tetrahydro-2H-pyran-3-yl)-1H-imidazole is a rigorous, multi-step process that requires a suite of orthogonal analytical techniques. By systematically confirming identity, assessing purity and impurity profiles, and determining potency, researchers can establish a reliable standard. This guide provides the necessary framework and experimental considerations to ensure that the chosen reference standard is fit for its intended purpose, thereby underpinning the integrity and reproducibility of future research and development activities.
References
- CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents.
-
Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - ResearchGate. Available at: [Link]
-
Literature[2] and our syntheses of 2‐chloro‐1‐(tetrahydro‐2H‐pyran‐2‐yl)‐1H‐imidazole - ResearchGate. Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. Available at: [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - NIH. Available at: [Link]
-
Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - NIH. Available at: [Link]
-
Synthesize Characterize and Biological Evaluation of Imidazole Derivatives - IOSR Journal. Available at: [Link]
-
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole - Boron Molecular. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
-
2-(1,2,3,4-Tetrahydro-1-naphthalenyl)-1H-imidazole Hydrochloride - Veeprho. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]
-
Imidazole 95% (HPLC) - Pharmaceutical Impurity Standard at Best Prices in Mumbai. Available at: [Link]
-
Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety - Atmiya University. Available at: [Link]
-
Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - NIH. Available at: [Link]
-
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole, TRC - Fisher Scientific. Available at: [Link]
Sources
- 1. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(oxan-3-yl)-1H-imidazole
The core principle of this guide is to treat 2-(oxan-3-yl)-1H-imidazole with the same level of caution as imidazole, a compound known to be harmful if swallowed, corrosive to skin and eyes, a potential respiratory irritant, and a reproductive toxin[1][2][3][4]. This conservative approach ensures the highest standards of safety are met.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
The imidazole moiety in 2-(oxan-3-yl)-1H-imidazole is the primary driver of its hazard profile. Imidazole is classified as acutely toxic and corrosive[5]. Improper disposal, such as drain disposal, can introduce these hazards into the aquatic environment[2][4]. Furthermore, nitrogen-containing heterocyclic compounds can be persistent in the environment and may pose long-term risks[6]. Therefore, a dedicated and compliant waste stream is essential.
Key Hazard Considerations for Imidazole Derivatives:
| Hazard Classification | Description | Primary Mitigation Strategy |
| Acute Toxicity (Oral) | Harmful if swallowed[1][7]. | Prevent ingestion through proper handling and hygiene. |
| Skin Corrosion | Causes severe skin burns[1][2][3][4]. | Wear appropriate gloves and protective clothing. |
| Eye Damage | Causes serious eye damage[1][2][3]. | Use safety glasses or goggles and a face shield. |
| Reproductive Toxicity | May damage the unborn child[1][2][3][4]. | Handle with extreme care, especially by individuals of childbearing potential. |
| Respiratory Irritation | May cause respiratory irritation[1][8]. | Work in a well-ventilated area or under a chemical fume hood[1][9][10]. |
Pre-Disposal Handling and Storage: Minimizing Risk from the Outset
Proper handling and storage are the first steps in a safe disposal workflow. These procedures are designed to prevent accidental exposure and contamination.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle 2-(oxan-3-yl)-1H-imidazole within a certified chemical fume hood to minimize inhalation exposure[1][9][10].
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical safety goggles are essential. For splash hazards, a face shield should also be worn.
-
Protective Clothing: A lab coat must be worn and kept buttoned.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing[2][11]. Do not eat, drink, or smoke in the laboratory[4][5]. Wash hands thoroughly after handling[4][5].
-
Storage of Waste: Unused 2-(oxan-3-yl)-1H-imidazole and contaminated materials should be stored in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids[1][12].
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the systematic process for the safe disposal of 2-(oxan-3-yl)-1H-imidazole and associated waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. chemos.de [chemos.de]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. mdpi.com [mdpi.com]
- 7. alpharesources.com [alpharesources.com]
- 8. aksci.com [aksci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. carlroth.com [carlroth.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
